(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol chemical properties
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol chemical properties
An In-Depth Technical Guide to (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol: Properties, Synthesis, and Applications in Asymmetric Catalysis
Introduction: A Cornerstone of Asymmetric Synthesis
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly referred to as (S)-Diphenylprolinol, is a chiral amino alcohol that has become an indispensable tool in modern organic chemistry.[1] Its unique structure, derived from the natural amino acid L-proline, features a stereodefined pyrrolidine ring and two bulky phenyl groups attached to a carbinol center. This specific arrangement makes it an exceptionally valuable chiral auxiliary and, more importantly, a precursor to one of the most powerful catalysts in asymmetric synthesis.[1][2]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of (S)-Diphenylprolinol. We will delve into its fundamental chemical properties, detail its synthesis, and explore its pivotal role in catalyzing enantioselective reactions, with a primary focus on its application in the renowned Corey-Bakshi-Shibata (CBS) reduction. Its utility in the pharmaceutical industry is profound, enabling the precise construction of chiral centers essential for the production of single-enantiomer drugs.[1][3][4]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of (S)-Diphenylprolinol are critical for its handling, storage, and application in synthesis. It is a white to off-white crystalline solid, generally stable under standard laboratory conditions.[5]
| Property | Value | Source(s) |
| CAS Number | 112068-01-6 | [6][7][8] |
| Molecular Formula | C₁₇H₁₉NO | [6][7][8] |
| Molecular Weight | 253.34 g/mol | [6][7][8] |
| Appearance | White to beige/off-white crystalline powder | [5] |
| Melting Point | 73-80 °C | [5][6][9] |
| Boiling Point | ~411.3 °C at 760 mmHg | [5][6] |
| Specific Rotation [α] | -59° to -67° (c=3, in methanol or chloroform) | [5][6][9] |
| Solubility | Soluble in chloroform and other common organic solvents. | [5][6] |
| Density | ~1.1 g/cm³ | [6] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for identity confirmation and are readily available through chemical databases.[10]
Synthesis: From L-Proline to a Chiral Workhorse
The most common and reliable synthesis of enantiomerically pure (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol begins with the readily available chiral pool starting material, L-proline.[1] The core of the synthesis involves the addition of two phenyl groups to the carboxyl carbon of a proline derivative, typically via a Grignard reaction.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of (S)-Diphenylprolinol.
Detailed Experimental Protocol: Grignard Addition to L-Proline Methyl Ester
This protocol describes a common lab-scale synthesis. The choice of a proline ester is crucial as it is more reactive towards the Grignard reagent than the free carboxylic acid. Phenylmagnesium chloride or bromide are the standard nucleophiles.
-
Preparation of Grignard Reagent: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare Phenylmagnesium Chloride from magnesium turnings and chlorobenzene in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: In a separate flame-dried flask, suspend L-proline methyl ester hydrochloride in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Grignard Addition: Add the prepared Phenylmagnesium Chloride solution dropwise to the stirred proline ester suspension. Causality Note: A significant excess of the Grignard reagent (typically >2 equivalents) is required. The first equivalent deprotonates the amine hydrochloride, and at least two more equivalents are needed for the double addition to the ester carbonyl to form the tertiary alcohol. The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.[5]
-
Workup (Quenching): Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath.[5] Causality Note: NH₄Cl is a mild acid that effectively hydrolyzes the magnesium alkoxide and neutralizes any excess Grignard reagent without causing undesired side reactions that a strong acid might induce.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexane or toluene) to yield the final product as a white crystalline solid.[11]
Core Application: The Corey-Bakshi-Shibata (CBS) Reduction
The most prominent application of (S)-Diphenylprolinol is as a precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[5][7][12] This reaction is a cornerstone of asymmetric synthesis, providing a reliable and highly enantioselective method for reducing prochiral ketones to their corresponding chiral secondary alcohols.[13][14]
Mechanism of the CBS Reduction
The catalytic cycle of the CBS reduction is a well-studied, elegant mechanism that explains the high degree of stereocontrol.[15][16] The process relies on the formation of a rigid, chiral catalyst-borane complex that directs the hydride delivery to one specific face of the ketone.
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the (S)-Diphenylprolinol-derived oxazaborolidine catalyst coordinates to a molecule of borane (BH₃), which acts as the stoichiometric hydride source.[13][15] This coordination activates the borane, making it a more potent hydride donor.[15]
-
Ketone Coordination: The same catalyst-borane complex also functions as a chiral Lewis acid. The endocyclic boron atom of the oxazaborolidine becomes more Lewis acidic and coordinates to the carbonyl oxygen of the ketone substrate.[15] Steric interactions dictate that the ketone coordinates in a way that places its larger substituent (R_L) away from the bulky diphenylmethyl group of the catalyst, positioning the smaller substituent (R_S) closer.[13]
-
Hydride Transfer: The hydride is transferred from the activated borane to the carbonyl carbon via a rigid, six-membered ring transition state.[13] This intramolecular, face-selective transfer ensures high enantioselectivity.[13]
-
Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle.[15] A final aqueous or acidic workup is required to hydrolyze the alkoxyborane and liberate the chiral alcohol product.[13]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Representative Protocol: Asymmetric Reduction of Acetophenone
This protocol illustrates a typical CBS reduction. The success of the reaction is highly dependent on anhydrous conditions, as water can react with the borane and the catalyst, diminishing enantioselectivity.[13][15]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (5-10 mol%) in anhydrous THF. Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6 equivalents) and stir at room temperature to form the oxazaborolidine catalyst in situ.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Substrate and Reagent Addition: Simultaneously, add a solution of acetophenone (1.0 equivalent) in anhydrous THF and a separate solution of the borane complex (1.0 equivalent) in anhydrous THF dropwise over several hours using syringe pumps. Causality Note: The slow, simultaneous addition maintains a low concentration of both the ketone and free borane, which minimizes the non-catalyzed background reduction, thereby maximizing enantiomeric excess (ee).
-
Reaction Monitoring: Stir the reaction at the set temperature until completion, as monitored by TLC or GC.
-
Workup: Quench the reaction by the slow, careful addition of methanol. This safely destroys any excess borane. Remove the solvents under reduced pressure.
-
Hydrolysis and Extraction: Redissolve the residue in diethyl ether and wash with 1M HCl to hydrolyze the alkoxyborane and remove the catalyst precursor into the aqueous layer. Separate the layers and extract the aqueous phase with ether.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude alcohol via flash column chromatography to yield (S)-1-phenylethanol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Further Applications in Drug Development and Synthesis
While its role in the CBS reduction is paramount, the utility of (S)-Diphenylprolinol extends to other critical asymmetric transformations valuable in drug discovery.
-
Enantioselective Alkylations: It serves as a catalyst or ligand for the asymmetric addition of organometallic reagents, such as diethylzinc, to aldehydes, producing chiral secondary alcohols with high enantioselectivity.[1][17][18]
-
Chiral Ligand Synthesis: The pyrrolidine scaffold can be further modified to create a diverse range of chiral ligands for various metal-catalyzed reactions.[17]
-
Heterogeneous Catalysis: (S)-Diphenylprolinol has been functionalized and immobilized onto solid supports like mesoporous silica (SBA-15), creating recyclable, heterogeneous catalysts that are highly desirable for industrial-scale green chemistry processes.[17]
Safety, Handling, and Storage
As a laboratory chemical, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol requires careful handling to minimize risk.
-
Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4][6][8]
-
Handling Precautions: Always handle in a well-ventilated area or a chemical fume hood.[4][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] Avoid generating dust.[6]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] It is recommended to store below +30°C under an inert atmosphere.[5][6]
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
| P264 | Wash skin thoroughly after handling.[6] |
| P280 | Wear protective gloves/eye protection/face protection.[6] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Conclusion
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is far more than a simple chiral alcohol; it is a pivotal enabling molecule in the field of asymmetric synthesis. Its straightforward preparation from L-proline and its remarkable efficacy as a catalyst precursor for the CBS reduction have cemented its status as a fundamental tool for chemists in both academic and industrial settings. The ability to predictably and efficiently create specific stereoisomers is a critical requirement in drug development, and (S)-Diphenylprolinol provides one of the most robust and elegant solutions to this challenge, continuing to facilitate innovation in the synthesis of complex, life-saving therapeutics.
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